molecular formula C7H6ClNO2 B14861360 1-(4-Chloro-3-hydroxypyridin-2-YL)ethan-1-one

1-(4-Chloro-3-hydroxypyridin-2-YL)ethan-1-one

Cat. No.: B14861360
M. Wt: 171.58 g/mol
InChI Key: QYKDVKFEADCNCY-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-hydroxypyridin-2-YL)ethan-1-one is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-(4-Chloro-3-hydroxypyridin-2-YL)ethan-1-one typically involves the chlorination of 3-hydroxypyridine followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acetylation step may involve acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-3-hydroxypyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Chloro-3-hydroxypyridin-2-YL)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-hydroxypyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl and chlorine groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

1-(4-Chloro-3-hydroxypyridin-2-YL)ethan-1-one can be compared with other similar compounds such as:

    1-(4-Hydroxypyridin-3-yl)ethan-1-one: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

    1-(3-Hydroxypyridin-4-yl)ethanone: Has the hydroxyl group in a different position, affecting its chemical properties and applications.

    1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

1-(4-chloro-3-hydroxypyridin-2-yl)ethanone

InChI

InChI=1S/C7H6ClNO2/c1-4(10)6-7(11)5(8)2-3-9-6/h2-3,11H,1H3

InChI Key

QYKDVKFEADCNCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1O)Cl

Origin of Product

United States

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